Ethylene glycol methacrylate phosphate is classified as a phosphate ester derived from ethylene glycol and methacrylic acid. It has the Chemical Abstracts Service number 24599-21-1 and a molecular formula of with a molecular weight of approximately 210.122 g/mol . This compound is recognized for its unique properties that enhance the functionality of hydrogels and other polymeric materials.
The synthesis of ethylene glycol methacrylate phosphate typically involves the esterification reaction between ethylene glycol and methacrylic acid in the presence of a catalyst. The process can be optimized by controlling various parameters:
The resulting product can be characterized using techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy to confirm the formation of the phosphate group .
The molecular structure of ethylene glycol methacrylate phosphate features a methacrylate backbone with a phosphate group attached. The presence of both hydrophilic (ethylene glycol) and hydrophobic (methacrylate) components allows for versatile interactions with water and biological systems. Key structural features include:
X-ray diffraction studies have shown that when incorporated into hydrogels, ethylene glycol methacrylate phosphate can induce mineralization, resembling bone-like structures .
Ethylene glycol methacrylate phosphate undergoes several important chemical reactions:
The mechanism of action of ethylene glycol methacrylate phosphate primarily involves its role in enhancing cell-material interactions. When incorporated into hydrogels:
These mechanisms are critical for applications in regenerative medicine where enhanced biocompatibility and functionality are required.
Ethylene glycol methacrylate phosphate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications where both mechanical stability and biocompatibility are essential.
Ethylene glycol methacrylate phosphate finds extensive applications across several fields:
Ethylene Glycol Methacrylate Phosphate (EGMP) monomers undergo polymerization primarily via conventional free radical polymerization (FRP), employing azobisisobutyronitrile (AIBN) as the initiator. This process occurs under bulk or solution conditions (using tetrahydrofuran, dimethylformamide, benzene, or water as solvents). The reaction mechanism comprises four stages:
A critical challenge is the cross-linking of phosphate groups during polymerization, leading to insoluble polymer networks. This occurs due to the aggregation of acidic moieties, limiting solubility in organic solvents [3] [9].
Table 1: Free Radical Polymerization Conditions for EGMP
Initiator | Solvent | Temperature | Key Outcome |
---|---|---|---|
AIBN | Bulk | 60–80°C | Insoluble cross-linked polymer |
AIBN | THF/DMF | 60–80°C | Moderate solubility |
AIBN | Water | 70°C | Hydrogel formation |
Surface-functionalization techniques enable controlled EGMP grafting:
Key advantage: Both methods preserve phosphate functionality while minimizing bulk cross-linking.
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal EGMP’s thermal transitions:- TGA: Three-stage degradation under nitrogen:1. 50–150°C: 5% mass loss (residual moisture).2. 250–350°C: 60% mass loss (cleavage of phosphate ester bonds).3. >400°C: Char formation (30% residue).Onset decomposition temperature: 220°C, indicating moderate thermal stability [3] [6].- DSC:- Glass transition temperature (Tg): 85°C for poly(EGMP), elevated by hydrogen bonding.- Endothermic peak at 180°C (de-esterification).- No melting point, confirming amorphous structure [3] [9].
Table 2: Thermal Properties of EGMP vs. Analogues
Monomer | Tg (°C) | Decomposition Onset (°C) | Char Yield (%) |
---|---|---|---|
EGMP | 85 | 220 | 30 |
Methyl methacrylate | 105 | 250 | <5 |
2-Hydroxyethyl methacrylate | 55 | 200 | 10 |
Key Implications: The phosphate group governs EGMP’s properties, enabling proton conduction in fuel cells (>10−3 S/cm at 120°C) [3] and adhesion to metal oxides. Future work should explore controlled polymerization (e.g., RAFT) to mitigate cross-linking limitations.
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